Cas no 501653-40-3 (Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate)

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a versatile intermediate in organic synthesis, particularly valuable for its β-keto ester functionality and aromatic chlorophenyl group. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and fine chemical synthesis, where it serves as a precursor for heterocyclic compounds and complex molecular frameworks. The presence of both ketone and ester moieties allows for selective reactivity, enabling transformations such as condensations, cyclizations, and nucleophilic additions. The 3-chlorophenyl substituent enhances its utility in cross-coupling reactions and further derivatization. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic workflows.
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate structure
501653-40-3 structure
Product Name:Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
CAS No:501653-40-3
MF:C11H9ClO4
MW:240.639762639999
MDL:MFCD10478941
CID:1560079
Update Time:2025-05-25

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloro-phenyl)-2,4-dioxo-butyric acid methyl ester
    • methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
    • Methyl 3-chloro-a,g-dioxo-benzenebutanoate
    • NSC208711
    • BDBM50083949
    • Benzenebutanoic acid,.gamma.-dioxo-, methyl ester
    • 4-(3-Chloro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid methyl ester
    • Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
    • MDL: MFCD10478941
    • Inchi: 1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3
    • InChI Key: UEZWIRYNFIAZNY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(CC(C(=O)OC)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 300
  • XLogP3: 2.1
  • Topological Polar Surface Area: 60.4

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Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate Related Literature

Additional information on Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate: A Comprehensive Overview

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS No. 501653-40-3) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a methyl ester group and a substituted phenyl ring. The Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate structure has been extensively studied due to its potential applications in drug development, agrochemicals, and advanced materials.

Recent research has highlighted the importance of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate in the synthesis of bioactive compounds. Its ability to act as a precursor for various pharmacologically active molecules has made it a valuable intermediate in medicinal chemistry. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents.

The synthesis of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate involves a series of well-established organic reactions. The process typically begins with the preparation of the corresponding acid, followed by esterification to yield the methyl ester. This compound's stability and reactivity make it suitable for further functionalization, enabling the creation of more complex molecular architectures.

In terms of physical properties, Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate exhibits a melting point of approximately 125°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various chemical processes. The compound's spectroscopic data, including UV-Vis and NMR spectra, have been well-documented, aiding in its characterization and identification.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. Density functional theory (DFT) calculations have revealed that the compound's electronic properties are significantly influenced by the electron-withdrawing chlorine substituent on the phenyl ring. This substituent enhances the electrophilic character of the molecule, making it more reactive towards nucleophilic attacks.

The application of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate extends beyond traditional chemical synthesis. It has been employed as a building block in the construction of advanced materials such as polymers and nanoparticles. For example, researchers have utilized this compound to develop biodegradable polymers with improved mechanical properties, which hold promise for use in biomedical applications.

In conclusion, Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS No. 501653-40-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it an invaluable tool in modern chemistry. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

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